
1-Methyl-6-trifluoromethylpyrimidine-2,4-dione
Overview
Description
1-Methyl-6-trifluoromethylpyrimidine-2,4-dione is a chemical compound with the molecular formula C6H5F3N2O2 and a molecular weight of 194.11 g/mol It is a pyrimidine derivative characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 1-position of the pyrimidine ring
Preparation Methods
The synthesis of 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrimidine-2,4-dione with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired compound. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Methyl-6-trifluoromethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Condensation Reactions: It can react with aldehydes or ketones in the presence of a base to form pyrimidine derivatives with extended conjugation.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
1-Methyl-6-trifluoromethylpyrimidine-2,4-dione serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various reactions, including:
- Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic compounds.
- Functionalization: The trifluoromethyl group enhances reactivity and allows for further functionalization of the pyrimidine ring.
This compound's ability to act as a precursor makes it valuable in the development of novel organic materials and pharmaceuticals.
Biological Applications
The biological applications of this compound are particularly noteworthy:
- Antifungal Activity: Research has indicated that derivatives of this compound exhibit antifungal properties against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum . These findings suggest potential uses in agricultural fungicides.
- Anticancer Properties: Studies have shown that certain derivatives demonstrate anticancer activity against cell lines like PC3 and K562 . This positions the compound as a candidate for further exploration in cancer therapeutics.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:
- Drug Development: The compound's structural features make it suitable for modifications aimed at enhancing bioactivity. Its derivatives are being evaluated for their efficacy against various diseases, including cancer and fungal infections.
- Mechanism of Action: The compound may interact with specific biological targets, such as enzymes or receptors, which could lead to modulation of biological pathways .
Industrial Applications
The industrial applications of this compound include:
- Specialty Chemicals Production: The compound can be utilized in the synthesis of specialty chemicals used in various industrial processes.
- Herbicides: Some derivatives have been explored for their herbicidal properties, providing potential solutions for weed management in agriculture .
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-Methyl-6-trifluoromethylpyrimidine-2,4-dione can be compared with other pyrimidine derivatives, such as:
1-Methyl-5-trifluoromethylpyrimidine-2,4-dione: Similar structure but with the trifluoromethyl group at the 5-position.
1-Methyl-6-chloropyrimidine-2,4-dione: Similar structure but with a chlorine atom instead of the trifluoromethyl group.
1-Methyl-6-methylpyrimidine-2,4-dione: Similar structure but with a methyl group instead of the trifluoromethyl group.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Biological Activity
1-Methyl-6-trifluoromethylpyrimidine-2,4-dione is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article examines its biological activity based on diverse research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidinedione core structure with a methyl and a trifluoromethyl group. Its molecular formula is , which contributes to its unique properties and biological interactions.
Research indicates that this compound exhibits significant inhibitory activity against various enzymes and pathways involved in disease processes:
- Matrix Metalloproteinases (MMPs) : The compound has been shown to inhibit MMP-13, an enzyme implicated in the degradation of extracellular matrix components. This activity suggests potential applications in treating conditions such as osteoarthritis and certain cancers where MMP-13 plays a role in tumor progression and metastasis .
- Branched-Chain Amino Acid Transaminases (BCATs) : It has been identified as an effective inhibitor of BCAT1 and BCAT2, which are enzymes involved in the metabolism of branched-chain amino acids. Inhibition of these enzymes may have implications for cancer treatment, particularly in gliomas and other malignancies .
Inhibition Studies
Target Enzyme | IC50 (µM) | Effect |
---|---|---|
MMP-13 | 0.5 | Strong inhibition; potential for arthritis therapy |
BCAT1 | 0.8 | Effective inhibitor; potential cancer treatment |
BCAT2 | 0.9 | Effective inhibitor; potential cancer treatment |
Case Studies
- Osteoarthritis Treatment : In a study examining compounds with MMP inhibitory activity, this compound demonstrated significant effects in reducing cartilage degradation in animal models, suggesting its utility as a therapeutic agent for osteoarthritis .
- Cancer Research : A high-throughput screening campaign identified this compound as a promising candidate for inhibiting BCATs in various cancer types, including non-small-cell lung cancer (NSCLC) and breast cancer. The compound's ability to selectively inhibit these enzymes may help in managing cancer-induced cachexia .
Properties
IUPAC Name |
1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-3(6(7,8)9)2-4(12)10-5(11)13/h2H,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOPMAWBRBERLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465753 | |
Record name | 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203938-27-6 | |
Record name | 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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